1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid
Description
1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid is a bipyrazole derivative characterized by a fused pyrazole core with substituents at specific positions. The compound features:
- Methyl groups at the 3' and 5' positions, enhancing hydrophobicity and influencing electronic effects.
- Carboxylic acid moiety at position 5, enabling hydrogen bonding and coordination chemistry, which may be critical for biological or material applications.
The allyl group distinguishes it from similar compounds by offering unique reactivity in cycloaddition or polymerization reactions .
Properties
IUPAC Name |
3-(3,5-dimethyl-1-prop-2-enylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-4-5-16-8(3)11(7(2)15-16)9-6-10(12(17)18)14-13-9/h4,6H,1,5H2,2-3H3,(H,13,14)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNHKUIWSKUXCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC=C)C)C2=NNC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1'-allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as pyrazolyl derivatives, under specific conditions. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions can be carried out using hydrogen gas or metal hydrides.
Substitution reactions may involve nucleophiles or electrophiles under appropriate conditions.
Major Products Formed:
Scientific Research Applications
1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 1'-allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight and Solubility: Increasing alkyl chain length (ethyl → butyl) correlates with higher molecular weight and lipophilicity, reducing aqueous solubility. The allyl derivative’s intermediate chain length and unsaturation may balance solubility and reactivity .
Steric and Electronic Influences: Allyl vs. Ethyl: The allyl group’s π-electrons could engage in conjugation with the pyrazole ring, altering electronic density and reactivity compared to the ethyl analog. This may impact binding affinity in biological targets or catalytic activity . Branched vs.
Synthetic and Application Considerations :
- Ethyl and butyl derivatives are commercially available (e.g., CAS 1048925-07-0 and 890624-27-8), suggesting established synthetic routes . The allyl variant may require specialized methods for introducing the unsaturated group.
- The carboxylic acid moiety in all compounds positions them as candidates for metal-organic frameworks (MOFs) or enzyme inhibitors, where coordination or hydrogen bonding is critical.
Biological Activity
1'-Allyl-3',5'-dimethyl-1H,1'H-[3,4']bipyrazolyl-5-carboxylic acid (CAS Number: 890625-09-9) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews available research on its synthesis, biological mechanisms, and applications, supported by data tables and case studies.
The compound features a unique bipyrazolyl core with allyl and methyl substituents. Its synthesis typically involves multi-step organic reactions, including cyclization of pyrazolyl derivatives under controlled conditions. Common reagents include potassium permanganate for oxidation and hydrogen gas for reduction .
| Property | Value |
|---|---|
| Molecular Formula | C12H14N4O2 |
| Molecular Weight | 246.27 g/mol |
| IUPAC Name | 3-(3,5-dimethyl-1-prop-2-enylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
| InChI Key | JJNHKUIWSKUXCK |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may modulate enzyme activity or receptor interactions, influencing various biological processes. The exact mechanisms remain under investigation but suggest potential as an inhibitor in cellular pathways .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Activity
Studies have shown that derivatives of bipyrazole compounds can display antimicrobial properties. For instance, related compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria .
Anticancer Potential
The compound's structural analogs have been evaluated for cytotoxicity against cancer cell lines such as PC-3 (prostate cancer) and MCF-7 (breast cancer). Some derivatives exhibited IC50 values lower than 13 µM, indicating significant anticancer potential .
Case Studies
Several studies have explored the biological implications of similar compounds:
- Inhibition Studies : A study on pyrazole derivatives revealed their inhibitory effects on specific enzymes related to cancer progression. The results indicated that modifications in the molecular structure significantly affected their potency .
- Cytotoxicity Evaluations : Research conducted on bipyrazole-containing macrocycles demonstrated promising results in terms of cytotoxicity against various cancer cell lines, suggesting that structural modifications can enhance biological activity .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 1-Allyl-3,5-dimethyl-1H-pyrazole-5-carboxylic acid | Moderate antimicrobial activity |
| 1-Allyl-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | Significant anticancer potential |
| 1-Allyl-3,5-dimethyl-1H-pyrazole-3-carboxylic acid | Low cytotoxicity; potential for further modification |
Q & A
Q. What are the standard synthetic routes for preparing bipyrazole-carboxylic acid derivatives?
The synthesis typically involves cyclocondensation of precursors such as β-ketoesters or α-amino acids with hydrazines. For example, cyclocondensation of ethyl acetoacetate with phenylhydrazine in the presence of DMF-DMA yields pyrazolecarboxylate intermediates, which are hydrolyzed under basic conditions (e.g., aqueous KOH/ethanol reflux) to form the carboxylic acid derivative . Optimization of reaction time (e.g., 12 hours) and recrystallization solvents (e.g., acetone-water) is critical for achieving high yields (~89%) and purity .
Q. How can spectroscopic techniques validate the structure of this compound?
- IR spectroscopy : Confirms the presence of carboxylic acid (-OH stretch at ~2924 cm⁻¹) and carbonyl groups (C=O at ~1670 cm⁻¹) .
- NMR : NMR identifies allyl protons (δ 4.5–5.5 ppm for CH₂=CH-) and methyl groups (δ 1.5–2.5 ppm). NMR resolves carbonyl carbons (~170 ppm) and aromatic/heterocyclic carbons .
- HRMS : Validates molecular weight with <5 ppm error .
Q. What are common challenges in isolating bipyrazole-carboxylic acids?
Precipitation and recrystallization steps are critical due to the compound's polarity. Acidification of hydrolyzed intermediates (e.g., with dilute HCl) precipitates the product, but incomplete neutralization can lead to mixed salts. Recrystallization in acetone-water or acetic acid improves purity .
Advanced Research Questions
Q. How does the allyl substituent influence reactivity in cross-coupling or functionalization reactions?
The allyl group enables Heck coupling or thiol-ene "click" chemistry for bioconjugation. Computational studies (e.g., DFT) suggest that electron-donating methyl groups stabilize the bipyrazole core, while the allyl moiety enhances solubility in nonpolar solvents, facilitating reactions under mild conditions .
Q. What strategies resolve contradictions in bioactivity data across studies?
Variations in bioactivity (e.g., antimicrobial IC₅₀ values) may arise from differences in substituent positioning or purity. For example, methylation at the 3' position (vs. 5') alters hydrogen-bonding capacity, affecting kinase inhibition . Rigorous analytical validation (e.g., HPLC purity >98%) and standardized assay protocols (e.g., ATP-binding competition assays) are recommended .
Q. How can computational modeling predict interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding to kinases or enzymes like PYCR1. The bipyrazole scaffold's planar structure favors π-π stacking with ATP-binding pockets, while the carboxylic acid group forms salt bridges with lysine residues (e.g., in kinase domains) .
Q. What methodologies optimize regioselectivity in bipyrazole functionalization?
- Directing groups : Use of methyl or nitro substituents directs electrophilic substitution to specific positions .
- Reductive lactamization : Amino acid derivatives (e.g., D,L-α-amino acids) react with nitro-pyrazole intermediates to form fused heterocycles (e.g., pyrazolo[3,4-b]pyrazinones) with controlled regiochemistry .
Methodological Considerations
Q. How are stability and degradation profiles assessed under physiological conditions?
Accelerated stability studies (40°C/75% RH for 6 months) monitor carboxylic acid decomposition via HPLC. Buffered solutions (e.g., ammonium acetate pH 6.5) simulate physiological pH, while LC-MS identifies degradation products (e.g., decarboxylated derivatives) .
Q. What synthetic modifications improve solubility without compromising bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
